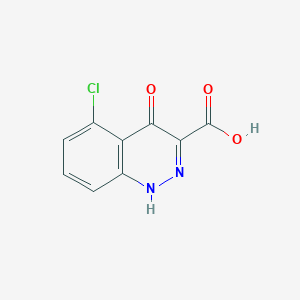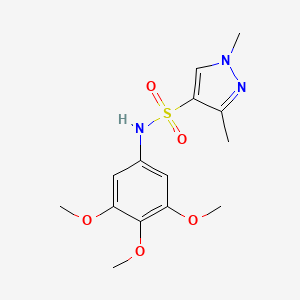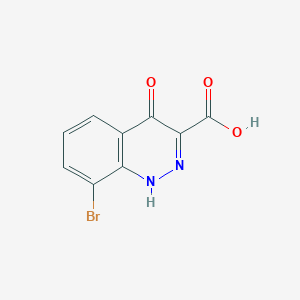
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Übersicht
Beschreibung
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, also known as BOC, is a synthetic compound that has been widely used in scientific research. BOC has a unique chemical structure and exhibits various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is complex and varies depending on the target enzyme or receptor. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been shown to bind to the active site of enzymes and inhibit their activity. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has also been shown to bind to allosteric sites of enzymes and modulate their activity. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been shown to interact with ion channels and transporters and modulate their activity. Furthermore, 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been shown to bind to proteins and modulate their localization and trafficking in cells.
Biochemical and Physiological Effects
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits various biochemical and physiological effects. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has also been shown to modulate the immune response and reduce inflammation. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been shown to modulate the activity of neurotransmitters and improve cognitive function. Furthermore, 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been shown to modulate the activity of ion channels and transporters and regulate ion homeostasis in cells.
Vorteile Und Einschränkungen Für Laborexperimente
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several advantages for lab experiments. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic compound that can be easily synthesized in large quantities. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a unique chemical structure and exhibits various biological activities, making it a useful tool for studying enzymes, receptors, and ion channels. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has also been shown to have low toxicity and is well-tolerated in animals.
However, there are also limitations to using 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in lab experiments. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a limited solubility in water, which can make it difficult to use in certain assays. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is also a relatively unstable compound and can degrade over time, which can affect its biological activity. Furthermore, 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a relatively short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the use of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in scientific research. One direction is the development of more stable analogs of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid that exhibit similar biological activity. Another direction is the use of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a tool for studying the role of ion channels and transporters in disease states. Furthermore, 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid could be used as a starting material for the synthesis of novel compounds with therapeutic potential. Finally, the use of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a fluorescent probe could be expanded to study the localization and trafficking of other proteins in cells.
Conclusion
In conclusion, 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, or 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, is a synthetic compound that has been widely used in scientific research. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a unique chemical structure and exhibits various biological activities, making it a useful tool for studying enzymes, receptors, and ion channels. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several advantages for lab experiments, but also has limitations. There are several future directions for the use of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in scientific research, including the development of more stable analogs, the use of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a tool for studying ion channels and transporters, and the synthesis of novel compounds with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been widely used in scientific research due to its unique chemical structure and various biological activities. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been used as a starting material for the synthesis of other biologically active compounds. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has also been used as a probe to study the binding sites of enzymes and receptors. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been shown to inhibit the activity of various enzymes, including kinases, proteases, and phosphodiesterases. 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has also been shown to modulate the activity of ion channels and transporters. Furthermore, 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has been used as a fluorescent probe to study the localization and trafficking of proteins in cells.
Eigenschaften
IUPAC Name |
8-bromo-4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKBFUFLZYQEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



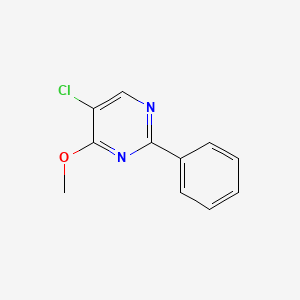
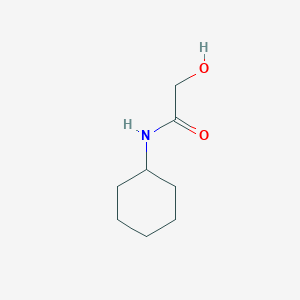
![2-[5-[(Dichlorophosphoryl)amino]-1,2,4-thiadiazol-3-yl]-(Z)-2-(ethoxyimino)acetyl chloride](/img/structure/B3300479.png)

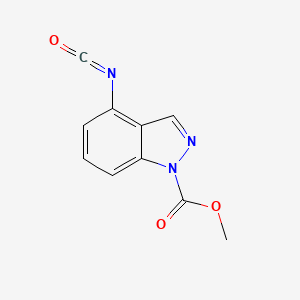
![3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3300486.png)

![N-{3'-acetyl-5-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3300493.png)
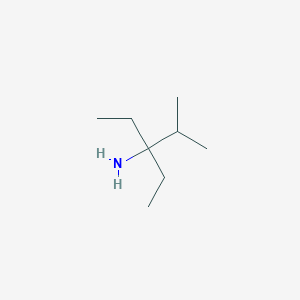
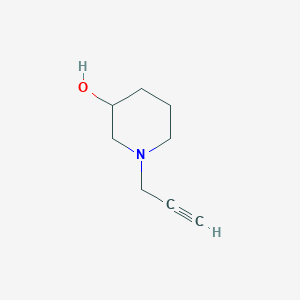
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N,N-diethylacetamide](/img/structure/B3300515.png)

